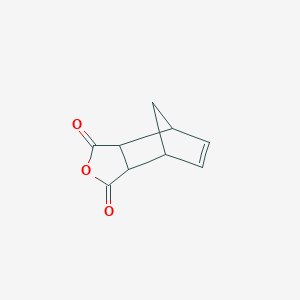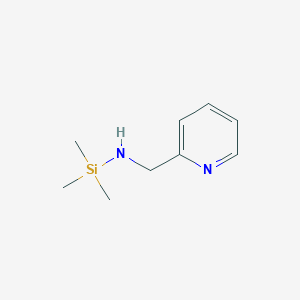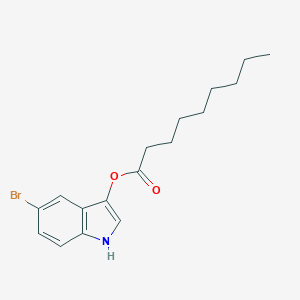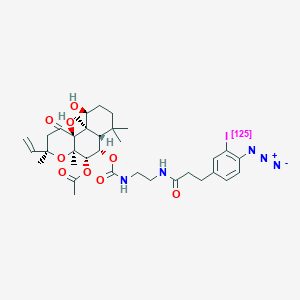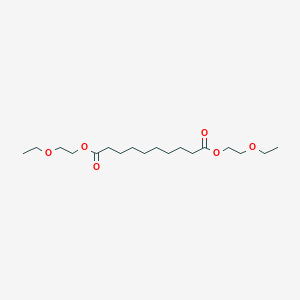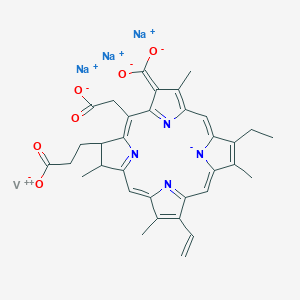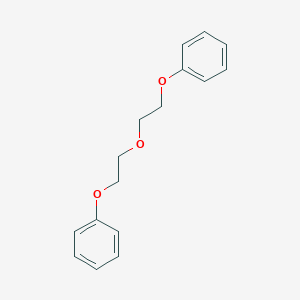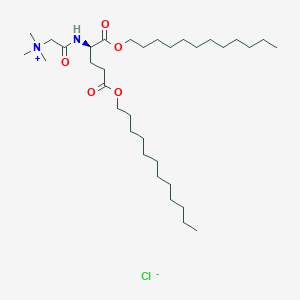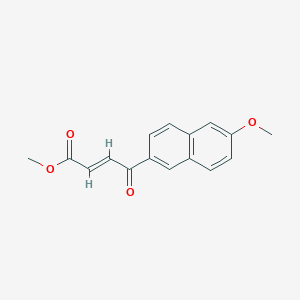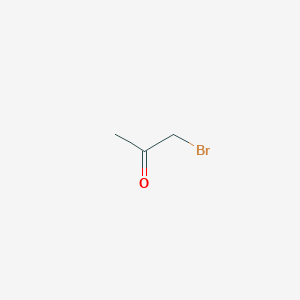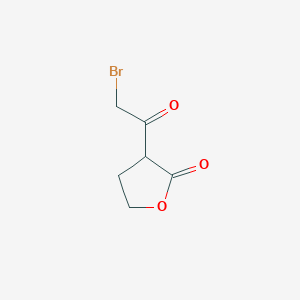![molecular formula C38H36Cl4N6Pt B165934 4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride CAS No. 129770-31-6](/img/structure/B165934.png)
4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride is a chemical compound with the molecular formula C38H36Cl4N6Pt and a molecular weight of 913.62264 . This compound is known for its unique structure, which includes a platinum center coordinated with four chloride ions and a basic fuchsin ligand. It has applications in various scientific fields due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrachloroplatinate dianion-basic fuchsin complex typically involves the reaction of tetrachloroplatinate(II) salts with basic fuchsin under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the complex. The reaction conditions, such as temperature and reaction time, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of tetrachloroplatinate dianion-basic fuchsin complex follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored using advanced analytical techniques to maintain the desired product specifications .
化学反应分析
Types of Reactions
4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the basic fuchsin ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state platinum complexes, while reduction reactions yield lower oxidation state species. Substitution reactions result in new complexes with different ligands .
科学研究应用
4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique coordination properties.
Biology: Employed in biological studies to investigate the interactions of platinum complexes with biomolecules.
Medicine: Explored for its potential use in cancer therapy, given the known anticancer properties of platinum compounds.
Industry: Utilized in industrial processes that require platinum-based catalysts
作用机制
The mechanism of action of tetrachloroplatinate dianion-basic fuchsin complex involves its interaction with molecular targets through coordination chemistry. The platinum center can form bonds with various biomolecules, affecting their structure and function. This interaction can disrupt cellular processes, making it useful in therapeutic applications .
相似化合物的比较
Similar Compounds
Tetrachloroplatinate dianion: Lacks the basic fuchsin ligand, making it less versatile in certain applications.
Basic fuchsin: Without the platinum center, it does not exhibit the same catalytic properties.
Other platinum complexes: Such as cisplatin and carboplatin, which are widely used in cancer therapy but have different ligands and coordination environments
Uniqueness
4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride is unique due to its combination of a platinum center with a basic fuchsin ligand, providing distinct chemical and biological properties that are not found in other similar compounds .
属性
CAS 编号 |
129770-31-6 |
|---|---|
分子式 |
C38H36Cl4N6Pt |
分子量 |
913.6 g/mol |
IUPAC 名称 |
4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride |
InChI |
InChI=1S/2C19H17N3.4ClH.Pt/c2*20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;;;;;/h2*1-12,20H,21-22H2;4*1H;/q;;;;;;+2/p-2 |
InChI 键 |
KNGHEISVUXQDEI-UHFFFAOYSA-L |
SMILES |
[H+].[H+].C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
规范 SMILES |
[H+].[H+].C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
同义词 |
TC-Pl-BFC tetrachloroplatinate dianion-basic fuchsin complex |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone](/img/structure/B165852.png)
